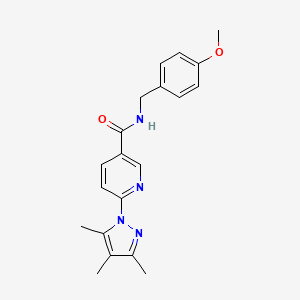
N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, commonly known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTN is a nicotinamide derivative that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Neuroprotection
YM-244769 is explored for its neuroprotective potential by inhibiting the Na+/Ca2+ exchange (NCX), particularly NCX3, which is implicated in protecting against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Crystal Structure and Molecular Interactions
Studies on cocrystals involving nicotinamide and pyrazinamide with dihydroxybenzoic acids provide insights into molecular recognition patterns and crystal lattice energetic features, which are crucial for understanding compound interactions and designing novel materials (Jarzembska et al., 2017).
Metabolic Processes
Research on nicotinamide derivatives reveals their roles in various metabolic processes across different organisms, highlighting the versatility of these compounds in biological systems (Ellinger, Fraenkel, & Abdel Kader, 1947).
Enzyme Inhibition and Bioactivity
Nicotinamide-based compounds are investigated for their inhibitory effects on enzymes such as carbonic anhydrases, which play significant roles in physiological processes. These studies also examine the cytotoxic and antitumor potential of these compounds, suggesting applications in medicinal chemistry and cancer research (Gul et al., 2016).
Antifungal and Antineoplastic Activities
The design and synthesis of nicotinamide derivatives aim at developing compounds with antifungal and antineoplastic activities, underlining the potential of these molecules in agriculture and oncology (Liu et al., 2020).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-14(2)23-24(15(13)3)19-10-7-17(12-21-19)20(25)22-11-16-5-8-18(26-4)9-6-16/h5-10,12H,11H2,1-4H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDWZOYHGLGRND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

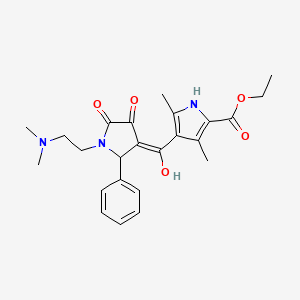
![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2361391.png)
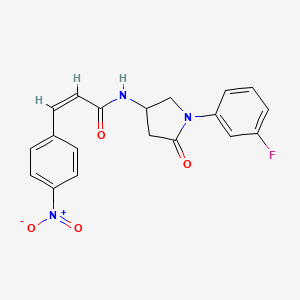
![2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2361394.png)
![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)
![N-[2-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B2361398.png)
![N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide](/img/structure/B2361400.png)
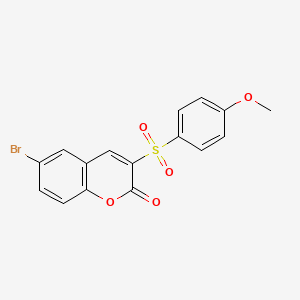
![Methyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2361406.png)
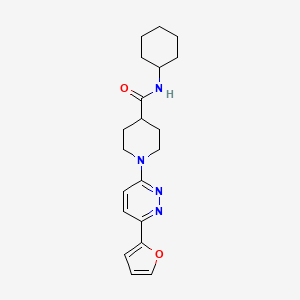
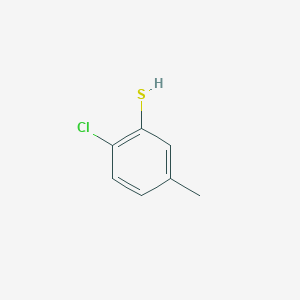
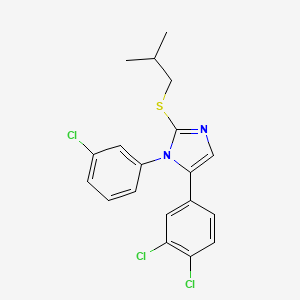
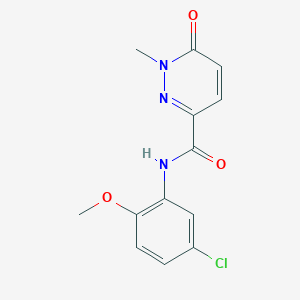
![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)